4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes, which undergo cyclization to form the isoxazole ring . Another method includes the gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as glycogen synthase kinase-3beta (GSK3β) and casein kinase 2 (CK2), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can modulate various cellular processes and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of a thiol group.
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxamide: Another similar compound with a carboxamide group.
Uniqueness
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and carboxamide analogs. The thiol group allows for unique interactions with biological targets and enables the formation of various derivatives through substitution reactions.
Eigenschaften
Molekularformel |
C7H9NOS |
---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-1H-2,1-benzoxazole-3-thione |
InChI |
InChI=1S/C7H9NOS/c10-7-5-3-1-2-4-6(5)8-9-7/h8H,1-4H2 |
InChI-Schlüssel |
YTWKKMJKFBQCBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=S)ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.